molecular formula C12H10N2O3S B14546164 Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]- CAS No. 62128-01-2

Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-

Cat. No.: B14546164
CAS No.: 62128-01-2
M. Wt: 262.29 g/mol
InChI Key: ZEIZMTUGHVTKTO-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-: is an organic compound that features a benzenamine core substituted with a methoxy group at the 4-position and a nitro-thienylmethylene group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]- typically involves the condensation of 4-methoxybenzenamine with 5-nitro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents or nitrating mixtures for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]- exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • Benzenamine, 4-methoxy-N-methyl-
  • Benzenamine, 2-methoxy-4-nitro-

Comparison:

  • Benzenamine, 4-methoxy-N-methyl- has a methyl group instead of the nitro-thienylmethylene group, making it less reactive in redox reactions.
  • Benzenamine, 2-methoxy-4-nitro- has a nitro group directly on the benzene ring, which alters its electronic properties compared to the nitro-thienylmethylene substitution.

Uniqueness: The presence of both the methoxy and nitro-thienylmethylene groups in Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]- provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

CAS No.

62128-01-2

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C12H10N2O3S/c1-17-10-4-2-9(3-5-10)13-8-11-6-7-12(18-11)14(15)16/h2-8H,1H3

InChI Key

ZEIZMTUGHVTKTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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